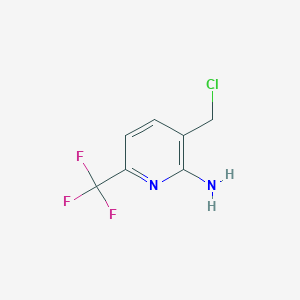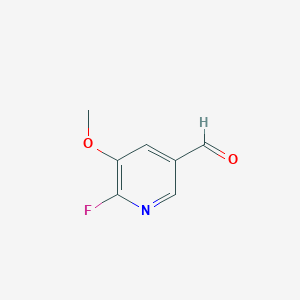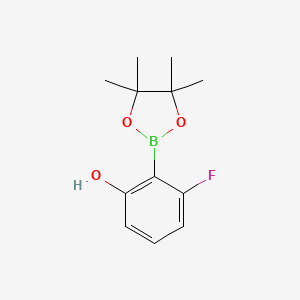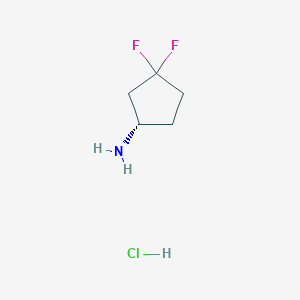
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Overview
Description
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CMTC-CP) is an organic compound that has been used in a variety of scientific research applications. CMTC-CP is a versatile reagent that can be used to synthesize a variety of compounds, and it has been used in a wide range of biochemical and physiological experiments.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Chemoselective Tert-butoxycarbonylation : This compound is utilized in chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, proceeding under mild conditions and yielding high selectivity (Ouchi et al., 2002; Saito et al., 2006).
Protection of Amines and Amine Derivatives : It is used for the protection of amines and amine derivatives as tert-butoxycarbonyl derivatives, employing a mild and chemoselective method that is applicable to a wide range of substrates including sterically hindered and acid-sensitive functionalities (Heydari & Hosseini, 2005).
Polymer Science and Material Chemistry
Polymer Functionalization : The compound has applications in polymer science, such as the functionalization of polymers for creating amino-protecting groups based on tert-butoxycarbonyl functionalities. This allows for controlled amino group protection and cleavage in polymer backbones, facilitating the synthesis of complex polymer architectures (Rehse & Ritter, 1989).
Medicinal Chemistry and Drug Design
Cytotoxicity Studies and Anticancer Agents : In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These studies contribute to the development of new anticancer agents by exploring the structure-activity relationships of novel functionalized amino acid derivatives (Kumar et al., 2009).
Synthesis of Peptide Derivatives : It is also utilized in the synthesis of peptides containing the CH2NH peptide bond isostere, demonstrating its utility in the preparation of peptide derivatives that mimic natural peptide structures. This method has been applied to synthesize pseudopeptide analogues, showcasing the compound's role in the design of peptidomimetics with potential biological activities (Sasaki & Coy, 1987).
properties
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-12(6-4-5-7-12)9(15)17-8-13/h4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVOIWQCGKZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![6-Boc-1-amino-6-azaspiro[3.5]nonane](/img/structure/B1449900.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)
![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)




![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)
